ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate
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Overview
Description
Ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate is a chemical compound with the CAS Number: 338777-39-2 . It has a molecular weight of 290.3 and is typically in solid form . The compound is not intended for human or veterinary use but is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C12H10N4O3S . The InChI code, which provides a unique identifier for the compound, is 1S/C12H10N4O3S/c1-2-19-12(18)16-10(17)9(6-14)7-15-11-8(5-13)3-4-20-11/h3-4,7,15H,2H2,1H3,(H,16,17,18)/b9-7+ .Physical and Chemical Properties Analysis
This compound is a solid . It’s stored at temperatures between 28 C . .Scientific Research Applications
Synthesis and Characterization
- Compounds with thiophene and carbamate functionalities, such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, have been synthesized and characterized, revealing novel fluorescence properties, which suggests their potential application in the development of fluorescent markers or probes for biochemical and medical research (Guo Pusheng, 2009).
- Research involving the synthesis of N-arylcarbamates with a tetrazole fragment and their derivatives has been conducted, illustrating the potential for the creation of compounds with varied biological activities, possibly including antineoplastic and antimicrobial effects (A. V. Velikorodov et al., 2014).
Applications in Material Science
- Disperse dyes derived from thiophene, when complexed with metals like Cu, Co, and Zn, have shown good dyeing performance on polyester and nylon fabrics, indicating their application in textile engineering and materials science (Isaac Oluwatobi Abolude et al., 2021).
Applications in Medicinal Chemistry
- Compounds synthesized from thiophene and carbamate groups have been explored for their antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (B. Mruthyunjayaswamy & S. Basavarajaiah, 2009).
- Novel Schiff base ligands derived from diamino pyridine and their complexes have been studied for DNA interaction and docking studies, indicating their potential as drug candidates or in the study of DNA-ligand interactions (Baris Kurt et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-[(3-cyanothiophen-2-yl)amino]prop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-2-19-12(18)16-10(17)9(6-14)7-15-11-8(5-13)3-4-20-11/h3-4,7,15H,2H2,1H3,(H,16,17,18)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRUJYUMBORMQG-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(C=CS1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC1=C(C=CS1)C#N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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